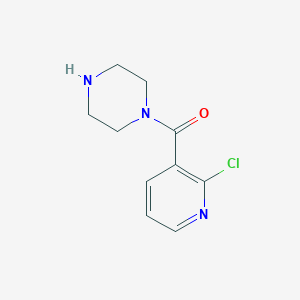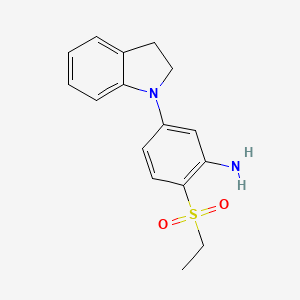
5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine
Descripción general
Descripción
Synthesis Analysis
The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Aplicaciones Científicas De Investigación
Indolylarylsulfones as HIV-1 Inhibitors
Indolylarylsulfones, including molecules structurally related to 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine, have been analyzed for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. These studies highlight the structure-activity relationship (SAR) to improve the profiles of such sulfones, focusing on modifications like the introduction of dimethyl groups and fluorine atoms, and the correlation between the configuration of the asymmetric center and linker length. These derivatives emerge as promising candidates for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Synthetic Approaches to Unsymmetrically Substituted Compounds
Research on synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, which share structural motifs with the 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine, discusses various strategies for selective modification of hydroxy groups. This includes protective group strategies for selective directing reactions and the Horner–Wadsworth–Emmons reaction for controlled construction of the core framework. These methodologies may facilitate the synthesis of new drug candidates and the total synthesis of natural products, demonstrating the versatile synthetic utility of compounds structurally related to 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine (Fatykhov et al., 2020).
Indole Synthesis Methods
The review of indole synthesis methods, which could encompass the synthesis of compounds like 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine, presents a framework for classifying all indole syntheses. It discusses the diversity of strategies used to prepare indoles, reflecting on the historical and recent contributions to this area. This classification aids in understanding the synthesis of complex indoles and could support the development of new methods for synthesizing compounds with therapeutic potential (Taber & Tirunahari, 2011).
Direcciones Futuras
The compound can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . This suggests potential future directions in the development of new compounds with useful pharmacological properties.
Propiedades
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-21(19,20)16-8-7-13(11-14(16)17)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRIFDMLAAUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



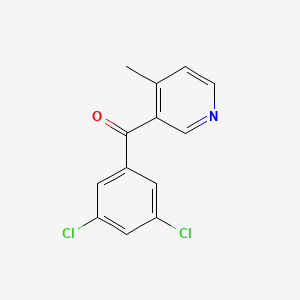
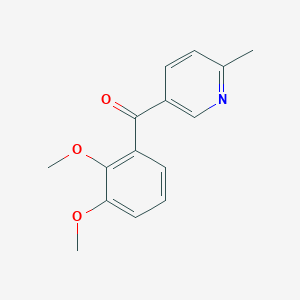
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
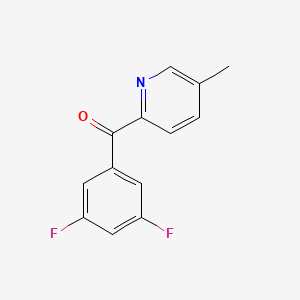
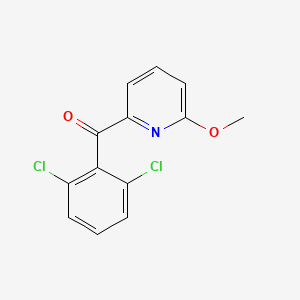
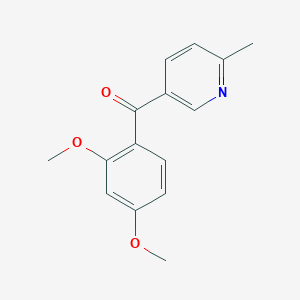
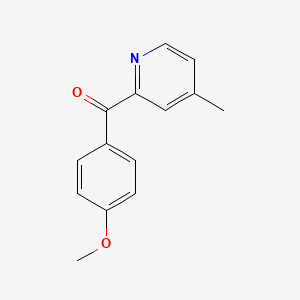
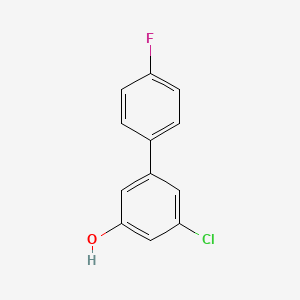
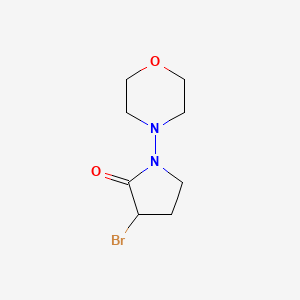
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
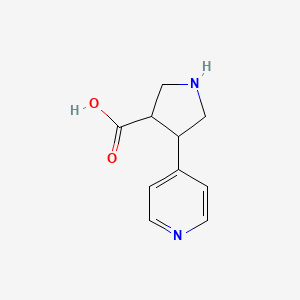
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
